5-Bromo-2-(cyclopentylmethyl)isoindoline
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Overview
Description
5-Bromo-2-(cyclopentylmethyl)isoindoline is a chemical compound belonging to the class of isoindolines. Isoindolines are significant heterocyclic compounds found in various natural products and synthetic molecules. They exhibit a wide range of biological activities and are used in the development of pharmaceuticals and other bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopentylmethyl)isoindoline can be achieved through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines, such as cycloalkylamines . The reaction typically involves the following steps:
- Formation of the donor-acceptor cyclopropane.
- Reaction with primary amines under controlled conditions.
- Selective cleavage of the exocyclic N–CH₂ bond followed by in situ lactamization to form the desired isoindoline derivative .
Industrial Production Methods
the principles of green chemistry and solventless reactions can be applied to develop environmentally friendly and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopentylmethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Bromo-2-(cyclopentylmethyl)isoindoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopentylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: A compound with similar bromine substitution, used in selective palladium-catalyzed cross-coupling reactions.
7-Bromo-4-(hydroxymethyl)-2-methylindole: Another bromine-substituted indole derivative with potential biological activities.
Uniqueness
5-Bromo-2-(cyclopentylmethyl)isoindoline is unique due to its specific substitution pattern and the presence of the cyclopentylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H18BrN |
---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
5-bromo-2-(cyclopentylmethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H18BrN/c15-14-6-5-12-9-16(10-13(12)7-14)8-11-3-1-2-4-11/h5-7,11H,1-4,8-10H2 |
InChI Key |
PFQYNEWGZVBUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2CC3=C(C2)C=C(C=C3)Br |
Origin of Product |
United States |
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